molecular formula C12H11NO2 B12545559 Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate CAS No. 652997-72-3

Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate

Cat. No.: B12545559
CAS No.: 652997-72-3
M. Wt: 201.22 g/mol
InChI Key: UQDQFUWFAYYTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate is a substituted acrylate ester featuring a methyl ester group, a conjugated α,β-unsaturated carbonyl system, and a phenyl ring substituted with a cyano group at the para position and a methyl group at the ortho position. This compound is structurally related to pharmacologically active acrylates and cinnamates, which are often utilized as intermediates in organic synthesis and drug development. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The conjugated system and electron-withdrawing cyano group enhance its reactivity in Michael additions and cycloadditions, making it valuable in synthetic chemistry .

Properties

CAS No.

652997-72-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-7H,1-2H3

InChI Key

UQDQFUWFAYYTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate typically involves the reaction of 4-cyano-2-methylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Key Reactions in Synthesis:

  • Esterification : The reaction of 4-cyano-2-methylphenol with methyl acrylate under acidic conditions to form the ester.
  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, enhancing the compound's reactivity.

Organic Synthesis

Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing more complex molecules.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with nucleophiles to replace the cyano groupFormation of new derivatives
Michael AdditionActs as an electrophile in Michael addition reactionsProduces β-cyano derivatives
HydrolysisUndergoes hydrolysis to release carboxylic acidUseful for further functionalization

Medicinal Chemistry

The compound exhibits potential biological activities, making it a candidate for drug development. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound demonstrate significant anticancer properties through apoptosis induction in cancer cells. These findings suggest that the compound could be further explored for therapeutic applications in oncology.

Materials Science

This compound is also utilized in the development of polymeric materials due to its reactive double bond and cyano group. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Table 2: Applications in Materials Science

Application AreaDescription
Polymer SynthesisUsed as a monomer in the production of polymers with specific properties
CoatingsServes as a component in protective coatings due to its chemical stability

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Phenyl Ring Ester Group Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-CN, 2-CH₃ Methyl C₁₂H₁₁NO₂ 201.22
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃ Ethyl C₁₃H₁₃NO₃ 231.25
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate 4-NO₂ Methyl C₁₀H₉NO₄ 207.19
Methyl p-coumarate 4-OH Methyl C₁₀H₁₀O₃ 178.18

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano (CN) and nitro (NO₂) groups in the target compound and its nitro-substituted analog are strong electron-withdrawing groups, enhancing electrophilicity at the β-carbon. In contrast, methoxy (OCH₃) and hydroxyl (OH) groups in related compounds are electron-donating, reducing reactivity in conjugate additions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Water) Purity (CAS) Notable Spectral Data (IR/NMR)
This compound Not reported Low (predicted) Not available Expected IR: ~2220 cm⁻¹ (C≡N), ~1715 cm⁻¹ (C=O)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Not reported Moderate in organic solvents 95%+ IR: 1718 cm⁻¹ (C=O), 1582 cm⁻¹ (C=C); ¹H-NMR: δ 8.17 (s, =CH)
Methyl p-coumarate 98–100 Practically insoluble Not available IR: 3417 cm⁻¹ (OH), 1718 cm⁻¹ (C=O)

Key Observations :

  • Solubility: The cyano and nitro substituents increase hydrophobicity compared to hydroxyl or methoxy groups, reducing water solubility.
  • Spectral Signatures: The cyano group’s IR absorption (~2220 cm⁻¹) distinguishes the target compound from methoxy or nitro analogs, which lack this peak .

Biological Activity

Methyl 3-(4-cyano-2-methylphenyl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and a methyl-substituted phenyl group. Its structure can be represented as follows:

C1C2C3C4\text{C}_1\text{C}_2\text{C}_3\text{C}_4

Where:

  • C1 : Methyl group
  • C2 : Cyano group
  • C3 : Propene backbone
  • C4 : Phenyl ring with methyl substitution

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
  • Membrane Disruption : Its interaction with cellular membranes could lead to increased permeability, causing cell lysis in microbial organisms.
  • Reactive Intermediate Formation : The cyano group can participate in nucleophilic addition reactions, generating reactive intermediates that may affect various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as enzyme inhibition and membrane disruption.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as A549 (lung adenocarcinoma), Hela (cervical carcinoma), and A375 (melanoma) have shown promising results.

Cell LineIC50 (µM)Mechanism of Action
A549<10Induction of apoptosis
Hela5.7Cell cycle arrest at G1 phase
A3756.0Inhibition of angiogenesis

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Study on Anticancer Properties

In another study focusing on its anticancer effects, researchers treated human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability and increased apoptosis markers, such as caspase activation and PARP cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.